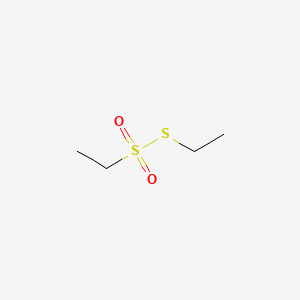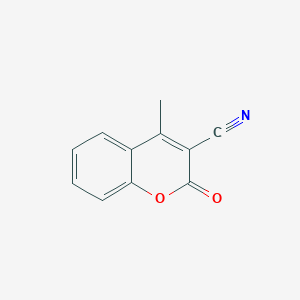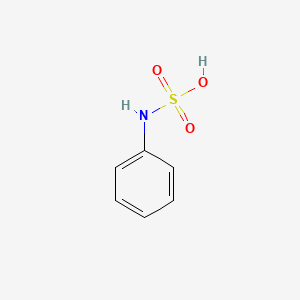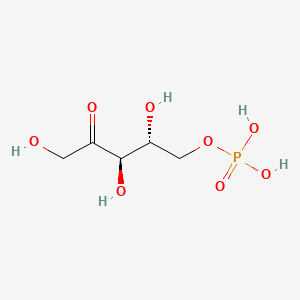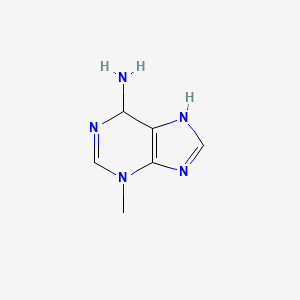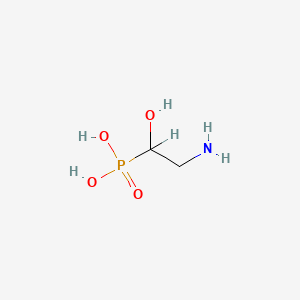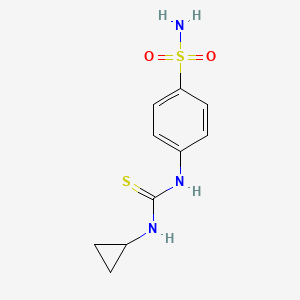
1-Cyclopropyl-3-(4-sulfamoylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-3-(4-sulfamoylphenyl)thiourea is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
1-Cyclopropyl-3-(4-sulfamoylphenyl)thiourea is a compound with diverse applications in synthesis and molecular docking studies. For example, its analog, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, has been synthesized and studied for its molecular docking, DNA binding, cytotoxicity, and computational quantum chemical studies. These properties make it a valuable compound for further exploration in biochemical research (Mushtaque et al., 2016).
Reactivity and Rearrangement Studies
The reactivity of similar compounds, such as 2-cyclopropylphenylthioureas, has been investigated under conditions that catalyze the opening of the cyclopropyl ring. These studies are crucial for understanding the rearrangement processes to form other significant compounds like benzoxazines and benzothiazines (Fedotov et al., 2008).
Synthesis of Metal Complexes
Research has been conducted on synthesizing metal complexes using thiourea derivatives, which act as versatile ligands due to the presence of oxygen and sulfur donor atoms. These complexes have shown potential as antibacterial and antifungal agents, making them significant in medicinal chemistry (Shakoor & Asghar, 2021).
Cytotoxicity and Anticancer Research
Thioureas are important in drug research due to their sulfur and nitrogen content. Some derivatives have been synthesized and tested for cytotoxicity against cancer cell lines, indicating their potential in anticancer research (Ruswanto et al., 2015).
Coordination Chemistry and Biological Applications
1-(Acyl/aroyl)-3-(substituted)thioureas are key in coordination chemistry due to their multiple binding sites and potential in pharmacological applications. Their reactivity allows transformation into other valuable organic compounds (Saeed et al., 2017).
Cycloaddition Reactions and Enzyme Inhibition
Thiourea derivatives have been used in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, offering an efficient route to diverse compounds with potential enzyme inhibition properties (Xie et al., 2019).
Synthesis of New Ligands and Inhibitors
Research on thioureas has led to the synthesis of novel compounds with antimicrobial activities and enzyme inhibition properties. These findings contribute to the development of new drugs and therapeutic agents (El-Gaby et al., 2000; Mahdavi et al., 2014) (Mahdavi et al., 2014).
Eigenschaften
Produktname |
1-Cyclopropyl-3-(4-sulfamoylphenyl)thiourea |
|---|---|
Molekularformel |
C10H13N3O2S2 |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C10H13N3O2S2/c11-17(14,15)9-5-3-8(4-6-9)13-10(16)12-7-1-2-7/h3-7H,1-2H2,(H2,11,14,15)(H2,12,13,16) |
InChI-Schlüssel |
LKZHBUZAWUGNOM-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
C1CC1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




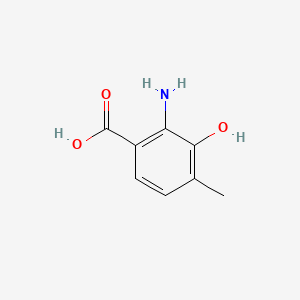
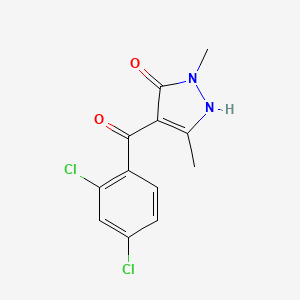
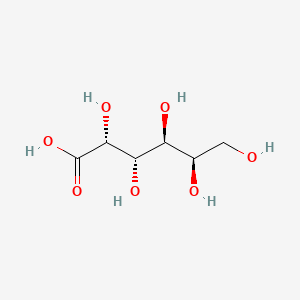

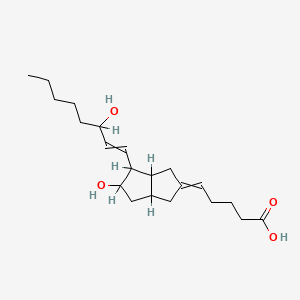
![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)

